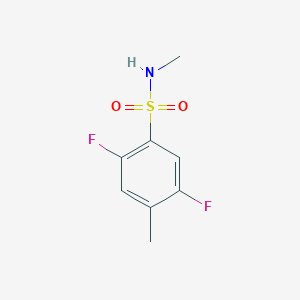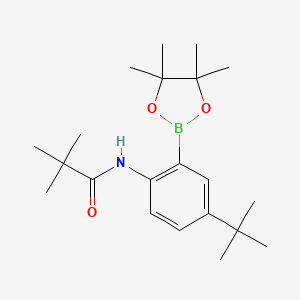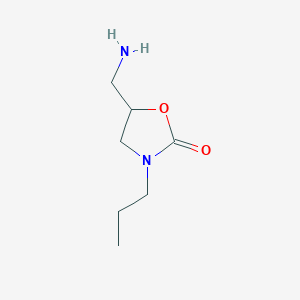![molecular formula C11H14FNO B13330056 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)
3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a 4-fluorobenzyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorobenzyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted benzyl derivatives. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the pyrrolidine ring provides structural stability. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol
- 3-[(4-Methylphenyl)methyl]pyrrolidin-3-ol
- 3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol
Uniqueness
3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2 |
InChI Key |
BJXMLTQXVRUPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13329983.png)


![tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B13330014.png)
![Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13330015.png)
![[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13330026.png)
![Bicyclo[1.1.1]pentane-1-methanamine](/img/structure/B13330034.png)

![4-[2-(Methylamino)ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13330045.png)



![Phosphonium, [3-(dimethylamino)propyl]triphenyl-](/img/structure/B13330069.png)
